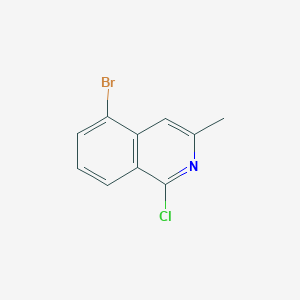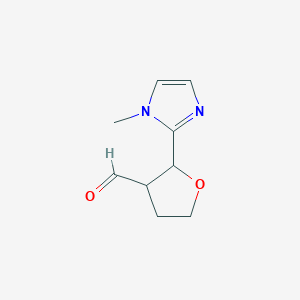
2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is a heterocyclic compound that features both an imidazole ring and an oxolane ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the oxolane ring is a five-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-imidazole with an appropriate oxolane derivative under controlled conditions. For example, the reaction of 1-methyl-1H-imidazole with 3-chloropropionaldehyde in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid.
Reduction: 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions. The imidazole ring is known to mimic the histidine residue in proteins, making it a valuable tool for probing biological systems .
Medicine
In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents. For example, compounds containing the imidazole ring have been investigated for their antimicrobial, antifungal, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity. It can also be employed in the synthesis of specialty chemicals and pharmaceuticals .
作用機序
The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde depends on its specific application. In biological systems, the imidazole ring can interact with metal ions and other biomolecules, influencing enzyme activity and protein function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity .
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-imidazol-2-yl)ethanol: This compound features an imidazole ring with an ethanol substituent instead of an oxolane ring.
1-(2-Hydroxyethyl)imidazole: Similar to the above compound but with a hydroxyethyl group.
4-(1H-Imidazol-1-yl)aniline: Contains an imidazole ring substituted with an aniline group.
Uniqueness
2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is unique due to the presence of both an imidazole ring and an oxolane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that contain only one of these rings. The combination of these two rings in a single molecule provides unique properties that can be exploited in various fields of research and industry .
特性
IUPAC Name |
2-(1-methylimidazol-2-yl)oxolane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-4-3-10-9(11)8-7(6-12)2-5-13-8/h3-4,6-8H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVSAJMEBCYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
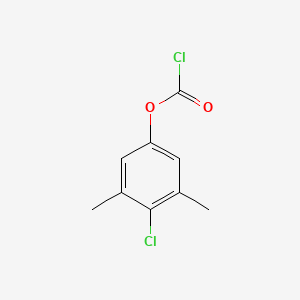
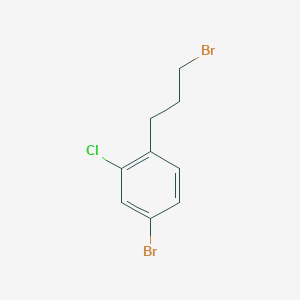
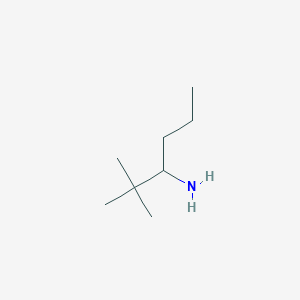
![2-Ethyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13205976.png)
![2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13205989.png)
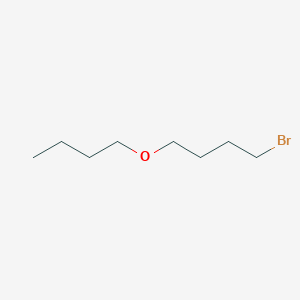
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine](/img/structure/B13206006.png)
![6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13206010.png)
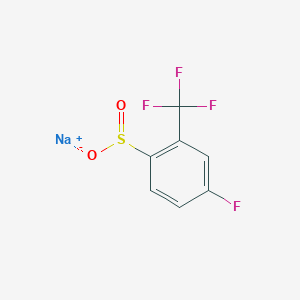

![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B13206018.png)
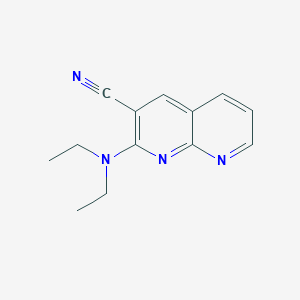
![2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13206029.png)
